molecular formula C17H12Cl2F3N3O2 B2934770 [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439120-73-7

[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No. B2934770
CAS RN: 439120-73-7
M. Wt: 418.2
InChI Key: CVJJFJCKMBKZIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this exact compound. The synthesis would likely involve complex organic chemistry reactions, possibly including the formation of the isoxazole and diazepine rings, and the introduction of the dichlorophenyl and trifluoromethyl groups .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. The presence of the isoxazole and diazepine rings, along with the dichlorophenyl and trifluoromethyl groups, would likely influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, solubility, and stability would be influenced by the presence of the isoxazole and diazepine rings, along with the dichlorophenyl and trifluoromethyl groups .

Scientific Research Applications

Molecular Reactivity and Photolysis Studies

Studies on related heterocyclic compounds have explored their reactivity and photolysis characteristics. For instance, the photolysis of diazirines, which are chemically related to the compound , has been investigated for their potential in generating carbenes. These carbenes are highly reactive intermediates useful in synthetic organic chemistry for inserting into N-H bonds, highlighting a method for modifying biological molecules or creating new chemical entities (Brunner et al., 1980).

Synthesis of Radiolabeled Compounds

Radiolabeled compounds, similar in complexity to the specified molecule, have been synthesized for use in biochemical assays and medical diagnostics. For example, the synthesis of [5-14C]pentostatin, an antileukemic agent, involves complex heterocyclic structures and showcases the utility of such compounds in tracking biological pathways and interactions (Woo & Lee, 1990).

Anticancer and Antimicrobial Activity

Research on naphthyridine derivatives, which share structural motifs with the compound of interest, has shown potential anticancer and antimicrobial activities. These compounds' mechanisms, including inducing necroptosis or apoptosis in cancer cells, offer insights into the development of new therapeutic agents (Kong et al., 2018).

Structural and Spectroscopic Analysis

The study of isomorphous structures, including small heterocyclic analogues, helps understand molecular conformations and their implications on chemical reactivity and physical properties. Such analyses contribute to the design of molecules with desired characteristics for various scientific applications (Rajni Swamy et al., 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it’s a drug or biologically active compound, future research could focus on understanding its mechanism of action, optimizing its activity, and assessing its safety and efficacy .

properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJJFJCKMBKZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

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